molecular formula C8H9NO3 B3143784 4-Ethoxynicotinic acid CAS No. 53623-62-4

4-Ethoxynicotinic acid

Cat. No.: B3143784
CAS No.: 53623-62-4
M. Wt: 167.16 g/mol
InChI Key: AJROXNAIZAXDDR-UHFFFAOYSA-N
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Description

4-Ethoxynicotinic acid is a nicotinic acid derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position of the pyridine ring and a carboxylic acid (-COOH) group at the 3-position. Nicotinic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility in chemical modifications .

Properties

IUPAC Name

4-ethoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJROXNAIZAXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxynicotinic acid can be synthesized through several methods. One common approach involves the ethylation of nicotinic acid. This process typically requires the use of ethyl iodide or ethyl bromide as the ethylating agent, in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of 4-ethoxynicotinic acid may involve the catalytic hydrogenation of ethyl nicotinate, followed by oxidation. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. For example, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on substituent positions, synthesis pathways, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of 4-Ethoxynicotinic Acid and Analogs

Compound Name (CAS No.) Substituents Key Features Similarity Score
3-Amino-2-methoxy-4-pyridinecarboxylic acid (870997-81-2) 2-methoxy, 3-amino, 4-carboxylic acid High similarity due to methoxy and carboxylic acid groups; amino group enhances nucleophilicity. 0.95
Methyl 3-amino-2-methoxyisonicotinate (175965-76-1) 2-methoxy, 3-amino, methyl ester Ester group instead of carboxylic acid; methyl ester may improve solubility. 0.89
4-Hydroxy-6-methyl-nicotinic acid (10702014) 4-hydroxy, 6-methyl, 3-carboxylic acid Hydroxy group at 4-position increases hydrogen-bonding potential; methyl enhances lipophilicity. N/A
4-Methylnicotinic acid (N/A) 4-methyl, 3-carboxylic acid Methyl group at 4-position simplifies synthesis; lacks ethoxy’s steric/electronic effects. N/A
4-Chloro-2-hydroxynicotinic acid (605661-82-3) 2-hydroxy, 4-chloro, 3-carboxylic acid Chloro substituent increases electrophilicity; hydroxy group enables chelation. N/A

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The ethoxy group in 4-ethoxynicotinic acid likely provides moderate electron-donating effects compared to the electron-withdrawing chloro group in 4-chloro-2-hydroxynicotinic acid. This difference influences reactivity in substitution or coupling reactions . The absence of an amino group (vs.

Synthesis Pathways: 4-Methylnicotinic acid is synthesized via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia, followed by hydrolysis . In contrast, 4-ethoxynicotinic acid might require nucleophilic substitution of a chloro precursor with ethanol. Methyl/ethyl esters (e.g., Methyl 3-amino-2-methoxyisonicotinate) are intermediates for carboxylic acids, suggesting that 4-ethoxynicotinic acid could be derived from ester hydrolysis .

Carboxylic acid derivatives like 4-hydroxy-6-methyl-nicotinic acid are precursors for metal-organic frameworks (MOFs) due to their chelating ability, a property 4-ethoxynicotinic acid may share .

Biological Activity

4-Ethoxynicotinic acid (4-ENA) is a derivative of nicotinic acid, a compound recognized for its diverse biological activities, particularly in the realm of cellular signaling and metabolic processes. This article delves into the biological activity of 4-ENA, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Ethoxynicotinic acid is characterized by the following chemical structure:

  • Molecular Formula : C9_{9}H9_{9}NO2_{2}
  • Molecular Weight : 165.17 g/mol

The biological activity of 4-ENA can be attributed to its interaction with various biological targets, particularly those involved in calcium signaling pathways. The compound is known to influence the mobilization of calcium ions (Ca2+^{2+}) from intracellular stores, a critical process in numerous cellular functions.

Calcium Signaling

Research indicates that 4-ENA may act as an analog of nicotinic acid adenine dinucleotide phosphate (NAADP), which is recognized as a potent calcium mobilizing messenger. In mammalian systems, 4-ENA has demonstrated the ability to modulate intracellular calcium levels, impacting cellular processes such as muscle contraction, neurotransmitter release, and hormone secretion .

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Ethoxynicotinic acid:

Biological Activity Description
Calcium Mobilization Induces Ca2+^{2+} release from endoplasmic reticulum and acidic stores .
Neuroprotective Effects Exhibits potential in protecting neuronal cells from degeneration .
Anti-inflammatory Properties Modulates inflammatory pathways, potentially reducing tissue damage .
Metabolic Regulation Influences glucose metabolism and lipid profiles, contributing to metabolic health .

Case Studies and Research Findings

Several studies have explored the effects of 4-ENA in various biological contexts:

  • Neuroprotection in Ischemia :
    A study investigated the neuroprotective effects of 4-ENA in a model of cerebral ischemia. The results indicated that administration of 4-ENA significantly reduced neuronal cell death and improved functional outcomes post-injury. This effect was attributed to enhanced calcium signaling pathways that promote cell survival .
  • Anti-inflammatory Activity :
    In a murine model of inflammation, 4-ENA demonstrated the ability to inhibit pro-inflammatory cytokine production. This suggests its potential as an anti-inflammatory agent in treating conditions such as arthritis or other inflammatory diseases .
  • Metabolic Effects :
    Research on metabolic health revealed that 4-ENA administration improved insulin sensitivity and glucose tolerance in diabetic models. These findings suggest that 4-ENA could be beneficial in managing type 2 diabetes through its regulatory effects on metabolism .

Q & A

Q. How can contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic clearance) for 4-Ethoxynicotinic acid be reconciled?

  • Methodological Answer : Perform in vitro assays (e.g., hepatic microsome stability, Caco-2 permeability) alongside in vivo studies in rodent models. Apply mixed-effects modeling to account for inter-individual variability and cluster analysis to identify outliers . Use sensitivity analysis to prioritize factors (e.g., protein binding, enzymatic degradation) driving discrepancies .

Q. What computational strategies are effective for predicting the binding affinity of 4-Ethoxynicotinic acid to target enzymes (e.g., kinases or dehydrogenases)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with ensemble docking to account for protein flexibility. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Cross-reference results with mutagenesis studies to pinpoint critical binding residues .

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of 4-Ethoxynicotinic acid while minimizing confounding variables?

  • Methodological Answer : Use a PICO(T) framework to define Population (e.g., animal model), Intervention (dose range), Comparator (positive/negative controls), Outcome (biomarker levels), and Timeframe. Randomize treatment groups and blind data analysts to reduce bias. Pre-register protocols to align with ethical guidelines and ensure transparency in data sharing .

Data Analysis and Ethical Considerations

Q. What statistical approaches are recommended for analyzing clustered data in studies involving repeated measurements of 4-Ethoxynicotinic acid?

  • Methodological Answer : Use mixed linear models (e.g., hierarchical regression) to account for nested data structures (e.g., multiple samples per subject). Report intraclass correlation coefficients (ICCs) to quantify cluster effects. For longitudinal studies, apply Generalized Estimating Equations (GEEs) to handle autocorrelation .

Q. How can researchers ensure ethical compliance when handling toxicity data for 4-Ethoxynicotinic acid?

  • Methodological Answer : Conduct a Data Protection Impact Assessment (DPIA) to anonymize sensitive datasets. Provide mandatory training on ethical guidelines (e.g., OECD GLP principles) for all personnel. Store raw data in secure, access-controlled repositories and document sharing protocols in ethics applications .

Synthesis of Evidence

Q. How should conflicting findings in the literature on 4-Ethoxynicotinic acid’s biological activity be addressed in a systematic review?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, assess risk of bias (ROBIS tool), and perform meta-analyses using random-effects models. Stratify results by study design (e.g., in vitro vs. in vivo) and quantify heterogeneity (I² statistic). Highlight methodological limitations (e.g., small sample sizes) in the discussion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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